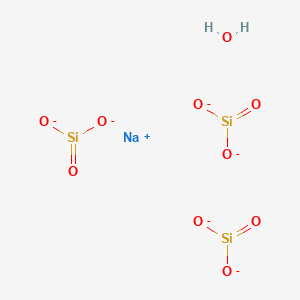

Sodium trisilicate hydrate

Description

Properties

Molecular Formula |

H2NaO10Si3-5 |

|---|---|

Molecular Weight |

269.25 g/mol |

IUPAC Name |

sodium;dioxido(oxo)silane;hydrate |

InChI |

InChI=1S/Na.3O3Si.H2O/c;3*1-4(2)3;/h;;;;1H2/q+1;3*-2; |

InChI Key |

OELKSHUHTZPPLZ-UHFFFAOYSA-N |

Canonical SMILES |

O.[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Na+] |

Origin of Product |

United States |

Nomenclature and Chemical Classification of Sodium Trisilicate Hydrate

Systematic Nomenclature and IUPAC Recommendations for Polysilicates

The systematic naming of polysilicates, a class of compounds to which sodium trisilicate (B10819215) hydrate (B1144303) belongs, follows the principles of inorganic polymer nomenclature established by the International Union of Pure and Applied Chemistry (IUPAC). These guidelines provide a framework for naming complex silicate (B1173343) structures based on their repeating structural units.

The term "trisilicate" denotes a polysilicate anion containing three silicon atoms. In the case of sodium trisilicate, the chemical formula is often represented as Na₂Si₃O₇. The corresponding trisilicate anion, [Si₃O₇]²⁻, is formed by the condensation of three silicate tetrahedra. While the term "sodium trisilicate" is commonly used, a more systematic IUPAC name would be based on the structure of the repeating polysilicate chain. For instance, a linear trisilicate chain could be named as a derivative of a polysiliconoxane chain. However, in practice, the "trisilicate" nomenclature is widely accepted and understood within the chemical community.

The general formula for sodium silicates is often expressed as (Na₂O)ₓ·(SiO₂)y, highlighting the molar ratio of sodium oxide to silicon dioxide. wikipedia.org This ratio is a key determinant of the silicate's structure and properties.

Distinctions within the Sodium Silicate Family: Hydration and Molar Ratios

The sodium silicate family encompasses a wide range of compounds with varying properties, primarily distinguished by two key factors: the molar ratio of silica (B1680970) (SiO₂) to sodium oxide (Na₂O) and the degree of hydration. wikipedia.orgvetra.biz

The molar ratio dictates the degree of polymerization of the silicate anions. researchgate.net A lower molar ratio indicates a higher proportion of sodium oxide, resulting in simpler silicate structures, such as orthosilicates (e.g., Na₄SiO₄) and pyrosilicates. As the molar ratio increases, the silicate tetrahedra link together to form more complex polymeric chains, sheets, and three-dimensional networks. researchgate.net Sodium trisilicate, with a typical molar ratio of SiO₂ to Na₂O greater than 2, falls into the category of polysilicates. oecd.org Industrial grades of sodium silicate are often characterized by their weight ratio of SiO₂:Na₂O, which can be converted to a molar ratio. wikipedia.org Ratios below 2.85:1 are generally termed "alkaline," while those with higher ratios are considered "neutral." wikipedia.org

Hydration , the incorporation of water molecules into the crystal structure, further differentiates sodium silicates. Sodium trisilicate is commonly available as a hydrate, meaning it has water molecules associated with its crystalline structure. The general chemical formula for hydrated sodium silicate is often written as xNa₂O · ySiO₂ · zH₂O. imim.pl The presence of water of hydration can significantly influence the physical properties of the compound, such as its solubility and handling characteristics. The crystalline structure of hydrated sodium silicates can be complex, with water molecules playing a role in stabilizing the arrangement of the polysilicate anions and sodium cations. bohrium.com For instance, in some hydrated sodium silicates, the water molecules are part of the coordination sphere of the sodium ions. The degree of hydration can vary, leading to different hydrated forms of the same sodium silicate.

The interplay between the molar ratio and hydration state determines the specific chemical and physical properties of a particular sodium silicate, including its alkalinity, viscosity in solution, and reactivity. vetra.biz

Synthesis and Preparation Methodologies for Sodium Trisilicate Hydrate

Hydrothermal Synthesis Routes and Optimization

Hydrothermal synthesis is a prevalent method for producing sodium silicate (B1173343) solutions and solids by reacting a silica (B1680970) source with an alkali solution, typically sodium hydroxide (B78521), in a sealed reactor at elevated temperatures and pressures. ingessil.comsemanticscholar.org This process leverages the increased solubility of silica under these conditions to facilitate the reaction.

The general reaction for the hydrothermal process can be represented as:

m SiO₂ + 2 NaOH + (n-1) H₂O → Na₂O·mSiO₂·nH₂O ingessil.com

Key parameters that are optimized to control the synthesis include the silica source, temperature, pressure, reaction time, and the molar ratio of reactants.

Silica Source: Various silica (SiO₂) sources can be used, including quartz sand, cristobalite, tridymite, and amorphous silica from industrial or agricultural wastes like waste glass and rice husk ash (RHA). ingessil.comsemanticscholar.orggoogle.com The reactivity of the silica source is crucial; for instance, using more reactive forms like cristobalite or tridymite can enable the production of sodium silicates with higher SiO₂/Na₂O molar ratios (above 2.5), which are difficult to achieve with standard quartz sand under typical hydrothermal conditions. google.comgoogle.com

Temperature and Pressure: Reaction temperatures typically range from 150°C to 300°C, with corresponding saturated steam pressures in the reactor. google.comgoogle.comgoogleapis.com Higher temperatures generally increase the rate of silica dissolution and reaction, leading to shorter synthesis times. semanticscholar.org For example, studies have shown that increasing the temperature from 150°C to 200°C enhances the amount of silica extracted from waste sources. semanticscholar.orgresearchgate.net

Reactant Concentration and Ratio: The concentration of the sodium hydroxide solution (often 10-50 wt%) and the SiO₂/Na₂O molar ratio are critical in determining the composition of the final product. google.comgoogle.com To produce silicates with a high molar ratio, such as trisilicate (B10819215), an excess of silica relative to the sodium hydroxide is used. google.com

Reaction Time: The duration of the hydrothermal treatment can range from minutes to several hours. researchgate.netgoogle.com Optimization is necessary to ensure complete reaction without excessive energy consumption. Research on the synthesis of SBA-15, a mesoporous silica, from sodium silicate showed that 24 hours of hydrothermal treatment yielded materials with the best properties. mdpi.com

The table below summarizes typical conditions for hydrothermal synthesis.

| Parameter | Range/Value | Effect on Synthesis | Source(s) |

| Silica Source | Quartz, Cristobalite, Rice Husk Ash, Waste Glass | Reactivity affects the achievable SiO₂/Na₂O ratio and reaction rate. | google.com, google.com, semanticscholar.org |

| Alkali Source | Sodium Hydroxide (NaOH) | Provides the sodium oxide component and facilitates silica dissolution. | ingessil.com, semanticscholar.org |

| Temperature | 150°C - 300°C | Higher temperatures increase reaction rate and silica dissolution. | google.com, google.com, semanticscholar.org |

| Pressure | > 5 bar (Saturated Steam Pressure) | Maintained to keep water in the liquid phase at reaction temperatures. | google.com, google.com |

| Reaction Time | 20 minutes - 24 hours | Duration is optimized for complete conversion and desired properties. | mdpi.com, google.com |

| SiO₂/Na₂O Molar Ratio | > 2.5 for high-ratio silicates | Determines the final composition of the sodium silicate product. | google.com, google.com |

After the reaction, the resulting sodium silicate solution is purified through decantation and/or filtration to remove any unreacted solids. ingessil.com

Sol-Gel Processing Techniques for Silicate Hydrates

The sol-gel process is a versatile wet-chemical technique used to produce solid materials, including silicate hydrates, from small molecules. wikipedia.org This method involves the transition of a colloidal solution (sol) into a continuous solid network (gel). semanticscholar.org For sodium silicate hydrates, the process typically starts with an aqueous solution of sodium silicate, often referred to as water glass.

The synthesis proceeds in two main steps: hydrolysis and condensation. rsc.org

Hydrolysis: An acid, such as hydrochloric acid or carbonic acid, is added to the sodium silicate solution. researchgate.netmdpi.com This neutralizes the alkali and leads to the formation of silicic acid (Si(OH)₄). rsc.org

Condensation: The silicic acid monomers then polymerize through condensation reactions, where silanol (B1196071) groups (Si-OH) react to form siloxane bridges (Si-O-Si), releasing water molecules. This process leads to the growth of silicate particles and their eventual linkage into a three-dimensional gel network. rsc.orgnih.gov

The properties of the resulting silicate gel are highly dependent on several processing parameters:

pH: The pH of the sol is a critical factor that governs the rates of hydrolysis and condensation, and thus the gelation time and the structure of the gel. semanticscholar.orgnih.gov Different pH levels influence the size and aggregation of the colloidal silicate particles. nih.gov

Concentration: The concentrations of the sodium silicate and the acid initiator affect the kinetics of gelation. researchgate.netmedjchem.com For instance, studies have shown that varying the concentrations of sodium silicate (1.0-6.0 mol/L) and hydrochloric acid (0.5-2.0 mol/L) can result in different products, from a clear solution to a reversible or irreversible gel. researchgate.netmedjchem.com

Temperature: Temperature influences the rate of the sol-gel transition. nih.gov

Aging and Drying: After gelation, the gel is often aged in its mother liquor, which allows for further strengthening of the network. Subsequent drying to remove the solvent (water) is a critical step. The drying method determines whether the final product is a dense xerogel or a highly porous aerogel. semanticscholar.org

The sol-gel method offers excellent control over the final product's microstructure, such as pore size distribution, pore volume, and surface area. semanticscholar.org

| Parameter | Condition | Influence on Gel Properties | Source(s) |

| Precursor | Aqueous Sodium Silicate Solution | Source of silica for the gel network. | semanticscholar.org, rsc.org |

| Initiator | Acid (e.g., HCl, H₂SO₄, CO₂) | Initiates hydrolysis by lowering the pH to form silicic acid. | researchgate.net, mdpi.com, researchgate.net |

| pH | Controlled by acid addition | Governs gelation kinetics, particle aggregation, and final gel structure. | semanticscholar.org, nih.gov |

| Concentration | Varies (e.g., Na₂SiO₃: 1-6 mol/L) | Affects the speed of gel formation and the type of gel (reversible/irreversible). | researchgate.net, medjchem.com |

| Drying Method | Ambient or Supercritical | Determines the porosity and density of the final solid (xerogel or aerogel). | semanticscholar.org |

Precipitation Methods from Aqueous Solutions of Silicates and Salts

Precipitation is a direct method for synthesizing solid silicate particles from an aqueous sodium silicate solution. This technique involves inducing the formation of a solid phase by altering the solution's chemistry, typically through the addition of a precipitating agent or by changing the temperature. researchgate.net

One common approach is the neutralization of an alkaline sodium silicate solution with an acid, such as sulfuric acid or hydrochloric acid. researchgate.netresearchgate.net This process lowers the solubility of the silicate species, causing them to precipitate out of the solution as hydrated silica. researchgate.net The reaction is carefully controlled to prevent the formation of a continuous gel and instead promote the formation of discrete particles. researchgate.net

Another effective precipitation method involves the addition of a non-solvent, such as an alcohol (e.g., ethanol), to the aqueous sodium silicate solution. researchgate.net The alcohol reduces the solubility of the silicate, causing it to precipitate. This method has been shown to produce spherical silicate particles with controllable internal structures (hollow, porous, or dense) by adjusting reaction conditions like the type of alcohol, reaction time, temperature, and the rate of addition. researchgate.net

A specific method for preparing substantially anhydrous sodium trisilicate involves providing an aqueous mixture of a silica source and sodium hydroxide, and then introducing anhydrous ammonia (B1221849). google.com Heating this ammoniated mixture to between 140°C and 250°C under pressure (680 to 950 psig) causes the direct precipitation of sodium trisilicate. google.com

The characteristics of the precipitated particles are influenced by several factors:

| Factor | Condition/Variable | Influence on Product | Source(s) |

| Precipitating Agent | Acid (H₂SO₄, HCl), Alcohol (Ethanol), Ammonia (NH₃) | Determines the precipitation mechanism and can influence particle morphology. | google.com, researchgate.net, researchgate.net |

| pH | Controlled via acid addition | Affects particle size and porosity of the final product. | researchgate.net |

| Temperature | 20°C - 250°C | Influences precipitation rate and can affect particle structure. | google.com, researchgate.net |

| Mixing Technique | Rate of addition of precipitant | Can control the formation of spherical particles with different internal structures. | researchgate.net |

| Reactant Concentration | Varies | Influences the final product's properties. | researchgate.net |

Following precipitation, the solid product is separated from the liquid phase by filtration or centrifugation and then washed and dried. google.comresearchgate.net

Solid-State Synthesis and High-Temperature Approaches

Solid-state synthesis, also known as the "melting" or "vitrification" process, involves the reaction of raw materials in their solid state at high temperatures. ingessil.com This is a traditional and energy-intensive method for producing anhydrous sodium silicate, which can then be dissolved in water to create hydrated solutions.

The typical reaction involves heating a mixture of a silica source, most commonly quartz sand (SiO₂), and an alkali source, such as sodium carbonate (Na₂CO₃), to temperatures around 1400°C in a furnace. ingessil.com

Na₂CO₃ + m SiO₂ → Na₂O·mSiO₂ + CO₂ ingessil.com

The reaction produces molten, anhydrous sodium silicate (often called "water-soluble glass") and releases carbon dioxide gas. ingessil.com The molten product is then cooled rapidly and broken into pieces. To obtain the hydrated form, this glassy sodium silicate is dissolved in water under high pressure and temperature in an autoclave. ingessil.com

Variations of this high-temperature approach exist, using sodium hydroxide (NaOH) as the alkali source, which can lower the required reaction temperature compared to using sodium carbonate. aip.orgqub.ac.uk Research has explored reacting silica-rich wastes like glass cullet with NaOH powder at temperatures between 150°C and 330°C to produce solid sodium silicate powder directly. qub.ac.uk The specific sodium silicate phase formed (e.g., Na₂SiO₃, Na₆Si₂O₇) depends on the reaction temperature and the ratio of reactants. qub.ac.uk

The key parameters for solid-state synthesis are summarized below.

| Parameter | Range/Value | Role in Synthesis | Source(s) |

| Silica Source | Quartz Sand, Waste Glass | Provides the silicon dioxide component. | ingessil.com, qub.ac.uk |

| Alkali Source | Sodium Carbonate (Na₂CO₃), Sodium Hydroxide (NaOH) | Provides the sodium oxide component. NaOH can lower the reaction temperature. | ingessil.com, qub.ac.uk |

| Temperature | 150°C - 1400°C | High temperatures are required to overcome the energy barrier for the solid-state reaction. | ingessil.com, qub.ac.uk |

| Reaction Time | 10 minutes - several hours | Depends on the temperature and reactivity of the precursors. | aip.org, qub.ac.uk |

| Product Form | Molten glass or solid powder | The initial product is typically anhydrous and must be dissolved to form a hydrate (B1144303). | ingessil.com, qub.ac.uk |

Influence of Precursors and Reaction Conditions on Product Purity and Morphology

The purity and morphology of the final sodium trisilicate hydrate product are directly controlled by the choice of precursors and the specific reaction conditions employed during synthesis. Across all methodologies, these factors are paramount in tailoring the material for specific applications.

Influence of Precursors:

Silica Source: The purity of the silica source is a primary determinant of the final product's purity. Using high-purity quartz sand results in a purer sodium silicate compared to using industrial wastes like waste glass or rice husk ash, which may contain impurities such as alumina, iron oxide, or calcium oxide. semanticscholar.org However, waste-derived precursors are valued for their low cost and environmental benefits. semanticscholar.orgresearchgate.net The crystalline structure of the silica also matters; more reactive polymorphs like cristobalite facilitate the synthesis of higher molar ratio silicates hydrothermally. google.comgoogle.com

Alkali Source: The choice between sodium hydroxide and sodium carbonate can affect the reaction conditions and byproducts. Solid-state reactions with sodium carbonate produce carbon dioxide, while hydrothermal reactions with sodium hydroxide proceed directly. ingessil.com The purity of the alkali source is also important for the final product's purity.

Influence of Reaction Conditions:

Temperature and Time: In hydrothermal and solid-state methods, higher temperatures and longer reaction times generally lead to higher conversion and can influence the crystalline phase of the product. semanticscholar.orgaip.org For instance, in the solid-state reaction of glass and NaOH, different temperatures (e.g., 330°C vs. 450°C) can yield different sodium silicate phases (Na₂SiO₃ vs. Na₆Si₂O₇). qub.ac.uk

pH and Concentration: In sol-gel and precipitation methods, pH is a master variable. nih.govresearchgate.net It controls the rate of polymerization and aggregation, directly impacting particle size, porosity, and whether a gel or a particulate precipitate is formed. semanticscholar.orgresearchgate.net Reactant concentration similarly affects the kinetics of these processes. researchgate.net

Molar Ratio (SiO₂/Na₂O): This is perhaps the most critical parameter in defining the chemical identity of the sodium silicate. The initial ratio of silica to sodium oxide in the reactants dictates the molar ratio of the final product, determining whether it is a metasilicate (B1246114), disilicate, trisilicate, or another form. google.comgoogle.comnih.gov

Solvents/Additives: In precipitation methods, the choice of solvent (e.g., different alcohols) can dramatically alter the morphology of the resulting particles, leading to hollow, porous, or dense spheres without the use of templates. researchgate.net In one patented method, the addition of ammonia was crucial for the direct precipitation of sodium trisilicate. google.com

The table below provides a summary of how various factors influence the final product.

| Factor | Influence on Purity | Influence on Morphology | Source(s) |

| Silica Precursor Purity | High-purity precursors (e.g., quartz) yield higher purity products. | Can affect nucleation and growth, but is a secondary factor. | semanticscholar.org |

| Silica Precursor Type | Reactivity (e.g., cristobalite vs. quartz) affects achievable SiO₂/Na₂O ratio. | Amorphous sources may lead to different particle structures than crystalline ones. | google.com, google.com |

| Molar Ratio (SiO₂/Na₂O) | Defines the chemical composition and phase of the product. | Affects the degree of polymerization and network structure. | google.com, nih.gov |

| Temperature | Can affect phase purity by controlling reaction kinetics and equilibria. | Influences particle size, crystallinity, and porosity. | aip.org, qub.ac.uk |

| pH (in wet methods) | Affects the removal of impurities during washing steps. | Critically controls particle size, aggregation, and pore structure in sol-gel/precipitation. | nih.gov, researchgate.net |

| Solvents/Additives | Can introduce impurities if not fully removed. | Can be used to direct the formation of specific morphologies (e.g., spherical, porous). | researchgate.net |

By carefully selecting precursors and precisely controlling these reaction conditions, it is possible to synthesize this compound with tailored purity, composition, and physical form.

Structural Elucidation and Characterization of Sodium Trisilicate Hydrate

Crystalline and Amorphous Phases of Sodium Trisilicate (B10819215) Hydrate (B1144303)

Sodium trisilicate hydrate, like many silicate (B1173343) materials, can exist in both ordered crystalline and disordered amorphous forms. libretexts.org Crystalline solids are characterized by a regular, repeating three-dimensional arrangement of their constituent ions and molecules, forming a crystal lattice. libretexts.org This long-range order results in distinct properties, such as sharp melting points and well-defined faces. libretexts.org In contrast, amorphous solids lack this long-range order, possessing a structure more akin to a supercooled liquid with only short-range ordering of its components. libretexts.orgresearchgate.net This structural difference leads to properties like softening over a range of temperatures rather than a distinct melting point. libretexts.org

Polymorphism is the ability of a solid material to exist in more than one crystalline form or structure. rsc.orgresearchgate.net These different structures, or polymorphs, have the same chemical formula but differ in the arrangement of their atoms in the crystal lattice. researchgate.net This can lead to variations in physical properties such as density, hardness, and solubility. Anhydrous sodium silicates are known for their complex polymorphism, with different modifications being stable under various conditions of temperature and pressure. researchgate.net For instance, sodium disilicate (Na2Si2O5) is known to have at least four modifications as a function of temperature. researchgate.net

Phase transitions between these polymorphic forms can be induced by changes in temperature or pressure. rsc.orgmdpi.com For hydrated silicates, the degree of hydration is also a critical factor influencing structural stability and phase transitions. The removal or addition of water can cause significant structural reorganization. nih.govnih.gov While specific polymorphs for this compound are not as extensively documented as their anhydrous counterparts, the principles of polymorphism observed in other crystalline silicates suggest that different structural arrangements are possible. researchgate.net These transitions involve the rearrangement of the silicate framework and the associated sodium ions and water molecules, affecting the material's stability and properties. rsc.org

The water within these structures can be categorized based on its interaction with the silicate framework:

Structurally Bound Water: These water molecules are directly coordinated to the sodium cations or are an integral part of the crystalline lattice, occupying specific crystallographic sites. researchgate.net

Confined Water: This refers to water molecules that are physically trapped within the pores or interlayer spaces of the silicate structure. arxiv.org The behavior of this confined water can differ significantly from bulk water due to strong interactions with the hydrophilic silicate surfaces. arxiv.orgarxiv.org This interaction can lead to layering effects and a distortion of the normal hydrogen bond network. arxiv.org

The hydrophilic nature of silicate surfaces promotes the adsorption and strong bonding of water molecules. arxiv.org The confinement of water within the interlayer spaces restricts its mobility and influences the stability of the hydrated phase. researchgate.net

Advanced Spectroscopic Techniques for Structural Analysis

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the local atomic environment in materials like this compound. It provides detailed information on the structure, connectivity, and dynamics at a molecular level.

Solid-state 29Si Magic Angle Spinning (MAS) NMR is particularly valuable for characterizing the silicate framework. frontiersin.org The chemical shift (a measure of the resonant frequency) of a 29Si nucleus is highly sensitive to its local bonding environment, specifically the degree of polymerization or condensation of the silicate tetrahedra. geologyscience.ruresearchgate.net

The connectivity of a silicon atom is described using the Qn notation, where 'n' represents the number of bridging oxygen atoms connecting a central SiO4 tetrahedron to other SiO4 tetrahedra.

Q0 : Monomeric silicate units (SiO4)4-

Q1 : End-chain units

Q2 : Middle-chain units

Q3 : Branching or sheet-like units

Q4 : Fully cross-linked, three-dimensional network units

Each of these Qn environments gives rise to a distinct signal in the 29Si NMR spectrum, allowing for the quantitative analysis of the different silicate species present. nih.govillinois.edu By analyzing the positions and relative intensities of these peaks, one can determine the extent of polymerization and the distribution of silicate structures within the material. researchgate.net For example, a spectrum dominated by Q2 and Q3 signals would indicate a chain or sheet-like structure, typical for trisilicates.

Table 1: Typical 29Si NMR Chemical Shift Ranges for Qn Silicate Units

Note: Chemical shifts are relative to tetramethylsilane (B1202638) (TMS). The exact chemical shift can be influenced by factors such as bond angles and the nature of the charge-balancing cations. geologyscience.ruresearchgate.net

1H (proton) MAS NMR spectroscopy is used to study the hydrogen-containing species in this compound, namely the water molecules and silanol (B1196071) groups (Si-OH). researchgate.netrsc.org The 1H NMR spectrum can differentiate between protons in various local environments based on their chemical shifts. researchgate.net

In a hydrated silicate, several distinct proton environments can be identified:

Silanol Groups (Si-OH): These can be isolated or involved in hydrogen bonding. Isolated silanols typically appear at the upfield end of the spectrum, while hydrogen-bonded silanols are shifted downfield. researchgate.netresearchgate.net

Physisorbed Water: These are water molecules physically adsorbed onto the silicate surface, often hydrogen-bonded to silanol groups. They produce a relatively broad signal. researchgate.net

Structural Water (Water of Hydration): These are water molecules that are an integral part of the crystal lattice, often coordinated to the sodium ions. Their chemical shifts can vary significantly depending on the strength of hydrogen bonding within the crystal structure. researchgate.netresearchgate.net

Cooling the sample can "freeze" the dynamic averaging of proton chemical shifts, allowing for the resolution of multiple distinct water molecule environments within the crystal structure. researchgate.net Analysis of the 1H MAS NMR spectrum provides critical insights into the state of hydration, the nature of surface hydroxyl groups, and the interactions between water molecules and the silicate framework. researchgate.net

Table 2: Typical 1H NMR Chemical Shifts for Protons in Hydrated Silicates

Table of Mentioned Chemical Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Multinuclear NMR for Alkali and Aluminosilicate (B74896) Frameworks

Multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local atomic environment in alkali and aluminosilicate frameworks, including this compound. By analyzing the NMR spectra of different nuclei, such as 29Si, 23Na, and 1H, detailed information about the connectivity of the silicate network, the coordination of sodium ions, and the nature of the hydrated species can be obtained.

29Si NMR spectroscopy is particularly well-suited for obtaining in-situ information on the connectivity of silicon atoms. vu.edu.au The chemical shift of 29Si is sensitive to the number of bridging oxygen atoms connected to a silicon tetrahedron, which is denoted as Qn, where 'n' is the number of neighboring silicon atoms. nacatsoc.org For instance, different silicate species can be identified by their characteristic chemical shifts: Q0 (monomers) at approximately -72 ppm, Q1 (end groups) around -79 ppm, and more complex Q2, Q3, and Q4 units (corresponding to silicon atoms in chains, sheets, and three-dimensional networks, respectively) at progressively higher fields (more negative ppm values). acs.org In sodium silicate solutions, which serve as a model for the hydrated solid, 29Si NMR has been used to characterize the distribution of these silicate anions. acs.orgnih.gov Studies on sodium silicate glasses have also utilized two-dimensional 29Si NMR to reveal that a significant proportion of Q2/Q3 and Q3/Q4 sites are interconnected at the nearest neighbor level. illinois.edu

23Na NMR provides insights into the environment of the sodium ions within the silicate structure. The isotropic chemical shifts in 23Na NMR can indicate the coordination number of the sodium species. rsc.org For hydrous layered sodium polysilicates, 23Na NMR studies have suggested coordination numbers of five or six for the sodium ions. rsc.org In aluminosilicate glasses, the peak position in 23Na MAS NMR spectra shifts toward lower frequencies with increasing Si/Al ratios, which implies an increase in the average Na-O distance. geologyscience.ru While the 23Na chemical shift is somewhat insensitive to the coordination number, with significant overlap between values for five- and six-fold coordination, it remains a valuable tool for understanding the distribution of sodium ions. geologyscience.ru

1H NMR, or proton NMR, is crucial for characterizing the hydrated component of this compound. It can provide information on the presence of different water species, such as molecular water and silanol groups (Si-OH). rsc.org Furthermore, heteronuclear correlation experiments, like 1H,23Na heteronuclear shift correlation, have been used to show that strongly hydrogen-bonded protons are in proximity to sodium ions in materials like magadiite (B1252274). rsc.org

Table 1: Typical 29Si NMR Chemical Shifts for Silicate Species

| Silicate Species (Qn) | Description | Approximate Chemical Shift (ppm) |

| Q0 | Monomeric silicate tetrahedra | ~ -72 |

| Q1 | Silicate tetrahedra with one bridging oxygen | ~ -79 |

| Q2 | Silicate tetrahedra with two bridging oxygens (chain) | ~ -87 to -91 |

| Q3 | Silicate tetrahedra with three bridging oxygens (sheet) | ~ -96 to -98 |

| Q4 | Silicate tetrahedra with four bridging oxygens (framework) | ~ -108 |

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding and Functional Groups

Fourier Transform Infrared (FTIR) spectroscopy is a key analytical method for investigating the chemical bonding and functional groups present in this compound. The infrared spectrum reveals characteristic vibrations of the silicate network and the associated water molecules.

The mid-infrared region, typically from 400 to 4000 cm-1, contains the most informative absorption bands for this compound. The strong, broad band observed in the region of 1000-1100 cm-1 is attributed to the asymmetric stretching vibrations of the Si-O-Si bonds, which form the backbone of the silicate structure. researchgate.netiaea.orgnih.govnsf.govresearchgate.net A peak around 1030 cm-1 has been specifically assigned to the asymmetric stretching vibration of Si-O(Na) bonds. iaea.orgkjmm.org The corresponding symmetric stretching vibrations of Si-O-Si bonds appear at lower wavenumbers, often around 790-800 cm-1. researchgate.netresearchgate.net Bending vibrations within the silicate network, such as the O-Si-O deformation modes, are typically observed in the 450-500 cm-1 region. researchgate.netfrontiersin.org

The presence of water of hydration and silanol (Si-OH) groups gives rise to distinct absorption bands. A broad absorption band in the 3000-3700 cm-1 range is characteristic of the O-H stretching vibrations of both molecular water and Si-OH groups, often indicating hydrogen bonding. researchgate.netresearchgate.net The bending vibration of molecular water (H-O-H) is typically observed around 1650 cm-1, confirming the presence of weakly bonded water molecules. researchgate.net The Si-OH stretching vibration band can be seen around 968 cm-1. researchgate.net The position of the δ(H–O–H) band of adsorbed water changes as a function of the water content, with a shift to lower wavenumbers suggesting a more ordered arrangement of water molecules. nih.gov

FTIR can also be used to monitor changes in the material upon heating. For instance, in hydrated sodium silicate glasses, heating from 100 to 400°C leads to changes in the infrared spectra, reflecting the removal of different types of water molecules. researchgate.netbritglass.org.uk

Table 2: Key FTIR Absorption Bands for this compound

| Wavenumber (cm-1) | Assignment | Type of Vibration |

| ~3000-3700 | O-H in H2O and Si-OH | Stretching |

| ~1650 | H-O-H | Bending |

| ~1000-1100 | Si-O-Si | Asymmetric Stretching |

| ~1030 | Si-O(Na) | Asymmetric Stretching |

| ~968 | Si-OH | Stretching |

| ~790-800 | Si-O-Si | Symmetric Stretching |

| ~450-500 | O-Si-O | Bending |

Raman Spectroscopy for Vibrational Modes and Network Structure

Raman spectroscopy is a complementary vibrational technique to FTIR that provides valuable information about the network structure of this compound. It is particularly sensitive to the symmetric vibrations of the silicate framework.

The Raman spectra of silicate glasses and crystals show a strong resemblance, which suggests a degree of structural disorder in the glass. aip.org Key features in the Raman spectrum of sodium silicates can be found in two main regions: a high-frequency region between 800 and 1200 cm-1 and a low-frequency region between 400 and 700 cm-1. pyro.co.zaminsocam.orggeoscienceworld.org

The high-frequency region is associated with the Si-O stretching vibrations within the SiO4 tetrahedra. minsocam.orggeoscienceworld.org Bands in this region are sensitive to the degree of polymerization of the silicate network. For example, strong bands at 1050-1100 cm-1 are attributed to symmetric stretching vibrations of silicate tetrahedra with one non-bridging oxygen (Q3 species), while bands at 950-1000 cm-1 are associated with tetrahedra having two non-bridging oxygens (Q2 species). geoscienceworld.org The bands near 900 cm-1 and 850 cm-1 are related to pyrosilicate (Q1) and orthosilicate (B98303) (Q0) units, respectively. geoscienceworld.org

The low-frequency region of the Raman spectrum provides information about the inter-tetrahedral Si-O-Si linkages and ring structures within the silicate network. minsocam.orggeoscienceworld.orgresearchgate.net For instance, bands around 490 cm-1 and 600 cm-1 in silicate glasses have been assigned to the vibrations of 4- and 3-fold ring structures, respectively. pyro.co.za The Raman spectra of hydrated sodium silicate glasses have been measured in the 100 to 1400 cm-1 region to aid in the interpretation of the hydrated states. researchgate.netbritglass.org.uk

Table 3: Prominent Raman Bands and their Structural Assignments in Sodium Silicates

| Wavenumber (cm-1) | Assignment (Qn Species) | Type of Vibration |

| ~1050-1100 | Q3 | Si-O Stretching |

| ~950-1000 | Q2 | Si-O Stretching |

| ~900 | Q1 | Si-O Stretching |

| ~850 | Q0 | Si-O Stretching |

| ~400-700 | Si-O-Si linkages and rings | Bending/Breathing Modes |

Photoelectron Spectroscopy for Elemental and Bonding Information

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition and the chemical and electronic state of the elements within this compound.

XPS analysis of sodium silicate glasses has been used to study the surface Na/Si ratio and the chemical state of sodium. osaka-u.ac.jp The core level spectra of the constituent elements, such as Si 2p, O 1s, and Na 1s, provide detailed bonding information. kfupm.edu.sa For instance, the O 1s spectrum can be deconvoluted into components representing bridging oxygen (BO) and non-bridging oxygen (NBO) atoms. iphy.ac.cnresearchgate.net The binding energy of the O 1s core level is sensitive to these different oxygen environments. scispace.com

In sodium silicate glasses, the addition of Na2O leads to the breaking of Si-O-Si linkages and the formation of non-bridging oxygens, which can be monitored by the changes in the O 1s spectra. scispace.com The ratio of NBO to BO can be quantified from the areas of the corresponding peaks in the deconvoluted O 1s spectrum. iphy.ac.cn This ratio provides a measure of the degree of polymerization of the silicate network at the surface. iphy.ac.cn Studies on electron-irradiated sodium silicate glass have shown a decrease in the NBO to BO ratio, indicating an increase in network polymerization on the top surface layers. iphy.ac.cn

The Si 2p and Na 1s spectra also provide valuable information. Both typically show symmetric peaks whose positions can vary slightly depending on the chemical environment. kfupm.edu.sa A charge shift in the binding energies is often observed due to surface charging, which is typically corrected by referencing to the C 1s peak at 284.8 eV or 285.0 eV. osaka-u.ac.jpiphy.ac.cn

Table 4: Representative Core Level Binding Energies in Sodium Silicate Systems

| Core Level | Element | Typical Binding Energy (eV) | Information Provided |

| Si 2p | Silicon | ~102-104 | Silicate network structure |

| O 1s | Oxygen | ~531-533 | Bridging vs. Non-bridging oxygen |

| Na 1s | Sodium | ~1071-1072 | Sodium chemical environment |

| C 1s | Carbon | 284.8 - 285.0 | Reference for charge correction |

Diffraction Methods for Crystal Structure Determination

X-ray Diffraction (XRD) for Crystallinity and Phase Identification

X-ray Diffraction (XRD) is a primary technique for determining the crystallinity and identifying the phases of this compound. By analyzing the diffraction pattern, which is a plot of scattered X-ray intensity versus the scattering angle (2θ), one can obtain information about the long-range atomic order within the material.

For a crystalline material like this compound, the XRD pattern will exhibit a series of sharp peaks at specific 2θ angles. The positions and intensities of these peaks are unique to the crystal structure of the compound and serve as a "fingerprint" for its identification. In contrast, an amorphous material, such as a silicate glass, will produce a broad, featureless hump in the XRD pattern, indicating a lack of long-range order.

XRD is used to distinguish between different crystalline sodium silicate phases and to assess the purity of a sample. For instance, XRD analysis of dried sodium silicate solutions after heat treatment has been used to confirm the formation of quartz crystals at temperatures of 900°C or higher. iaea.orgkjmm.org The technique is also sensitive to the presence of other crystalline impurities, such as sodium chloride, which may be present in some preparations of layered sodium polysilicate hydrates. rsc.org

The particle size and shape of the material can also be estimated from the XRD data. nih.gov By applying techniques like the Scherrer equation to the broadening of the diffraction peaks, an average crystallite size can be determined. This information is valuable for understanding the material's physical properties.

Neutron Diffraction for Hydrogen Atom Localization

Neutron diffraction is a powerful crystallographic technique that is particularly advantageous for locating light atoms, such as hydrogen, in the presence of heavier atoms. This makes it an invaluable tool for determining the precise positions of water molecules and hydroxyl groups within the crystal structure of this compound.

Unlike X-rays, which are scattered by the electron cloud of an atom, neutrons are scattered by the atomic nucleus. The scattering power of an atom for neutrons does not depend systematically on its atomic number. Hydrogen (or more commonly, its isotope deuterium, D, which has a larger scattering cross-section and produces less incoherent scattering) has a neutron scattering length that is comparable to that of heavier atoms like silicon and oxygen.

This property allows for the accurate determination of O-H (or O-D) bond lengths and angles, as well as the geometry of hydrogen bonds. nih.govatlas.jpornl.goviucr.org In studies of dense hydrous magnesium silicates, single-crystal neutron diffraction has been used to show that O-D dipoles are directed towards neighboring oxygen ions, forming strong interlayer hydrogen bonds. nih.govornl.goviucr.org This type of information is crucial for understanding the role of hydrogen bonding in stabilizing the crystal structure of hydrated silicates. nih.govornl.govresearchgate.net By analyzing the nuclear density distribution obtained from neutron diffraction data, the bonding geometry and cation exchange mechanisms involving hydrogen can be elucidated. nih.gov

Electron Diffraction for Microstructural Analysis

Diffraction techniques are fundamental in elucidating the atomic and molecular structure of crystalline materials like sodium trisilicate. While 3D electron diffraction (3D ED) is a powerful technique for analyzing the structure of complex hydrated minerals, its application to this compound can be challenging due to the potential for the material to dehydrate under the high vacuum conditions of an electron microscope acs.org.

For this reason, much of the detailed structural data for sodium trisilicate has been derived from X-ray powder diffraction (XRD), a closely related technique. Research on the anhydrous form, prepared by the careful thermal decomposition of this compound (Na₂Si₃O₇·H₂O) at 440°C, has provided a definitive crystal structure researchgate.netresearchgate.net. These studies show that the topology of the tetrahedral network in the anhydrous form is identical to that observed in the hydrous precursor, with differences attributed mainly to tetrahedral rotations upon water removal researchgate.netresearchgate.net.

The analysis of diffraction data reveals that sodium trisilicate crystallizes in a monoclinic system. The detailed crystallographic parameters determined from these studies are essential for understanding the compound's framework and properties researchgate.netresearchgate.net.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Parameter (a) | 7.1924(5) Å |

| Unit Cell Parameter (b) | 10.6039(8) Å |

| Unit Cell Parameter (c) | 9.8049(7) Å |

| Unit Cell Angle (β) | 120.2478(4)° |

| Unit Cell Volume (V) | 646.0(9) ų |

| Formula Units per Cell (Z) | 4 |

Microscopic and Thermal Analysis

Scanning Electron Microscopy (SEM) for Morphology and Microstructure

Scanning Electron Microscopy (SEM) is a critical tool for investigating the surface morphology and microstructure of this compound. SEM analysis provides direct visualization of particle size, shape, and texture, which are important for understanding the material's physical properties and reactivity.

Studies on various silicate-based materials reveal that particles can range from sub-micrometer to over 50 μm in size nih.gov. In its uncured or powdered form, this compound often appears as irregularly shaped particles or agglomerates researchgate.net. The surface texture can vary, showing both smooth faces and more complex, porous structures depending on the synthesis and hydration conditions.

When used as a binder or component in composite materials, SEM images can elucidate the microstructure of the resulting matrix. For instance, in alkali-activated systems, SEM analysis shows the formation of a cohesive gel (such as calcium-silicate-hydrate) that binds particles together, creating a dense and compact microstructure researchgate.net. The morphology observed via SEM helps to explain the mechanical properties of the final material, as a denser and more uniform structure typically corresponds to higher strength.

Thermogravimetric Analysis (TGA) for Hydration Water Content and Thermal Decomposition

Thermogravimetric Analysis (TGA) is an essential technique for quantifying the water content of this compound and characterizing its thermal stability and decomposition pathway. TGA measures the change in mass of a sample as it is heated at a controlled rate.

The TGA curve of a hydrated sodium silicate typically shows distinct mass loss steps corresponding to the removal of different types of water. The initial mass loss, occurring at temperatures between 25°C and approximately 100°C, is generally attributed to the desorption of physisorbed (surface) water mdpi.com. A subsequent, more significant mass loss step between 100°C and 220°C corresponds to the removal of bound water of hydration from the crystal structure mdpi.come3s-conferences.org. Studies on related sodium silicates indicate that this dehydration occurs in a gradual process, with specific endothermic peaks around 170-175°C marking the loss of water molecules researchgate.net.

The total mass loss observed during the heating process allows for the precise determination of the hydration water content. For example, a complete dehydration of Na₂Si₃O₇·H₂O to anhydrous Na₂Si₃O₇, which is achieved by heating to 440°C, provides a definitive measure of the initial water content researchgate.netresearchgate.net. The process is characterized by a significant endothermic peak in the corresponding differential thermal analysis (DTA) curve, confirming the energy required to remove the bound water e3s-conferences.orgmdpi.com.

| Temperature Range (°C) | Event | Observation |

|---|---|---|

| 25 - 100 | Desorption of Physisorbed Water | Initial, minor mass loss mdpi.com. |

| 100 - 220 | Dehydration (Loss of Bound Water) | Significant mass loss, often accompanied by a strong endothermic peak e3s-conferences.org. |

| ~175 | Dehydration Peak | Specific endothermic event associated with the loss of water molecules from the crystal lattice researchgate.net. |

| > 440 | Formation of Anhydrous Phase | Complete removal of hydration water, resulting in the stable anhydrous Na₂Si₃O₇ phase researchgate.netresearchgate.net. |

Chemical Reactivity and Reaction Mechanisms of Sodium Trisilicate Hydrate

Hydration Kinetics and Mechanisms of Silicates

The hydration of silicates, including sodium trisilicate (B10819215), is a complex process involving the dissolution of the silicate (B1173343) structure followed by the precipitation of hydrated phases. This dissolution-precipitation process is not a simple one-step reaction but a series of coupled reactions whose kinetics are not yet fully understood. fau.de The hydration of crystalline sodium silicate involves the role of water in the solid-phase transition at high temperatures. researchgate.net In the context of alkali-activated materials, the hydration of slag containing silicates is influenced by the modulus and dosage of the sodium silicate activator. mdpi.com A lower modulus and higher dosage of sodium silicate can lead to easier depolymerization-condensation of [SiO4]4− and [AlO4]5− units, resulting in the formation of more calcium-silicate-hydrate (C-S-H) gels. mdpi.com

Several factors influence the kinetics of silicate hydration, including:

Water-to-solid ratio: The initial hydration kinetics are strongly dependent on this ratio. researchgate.net

Ion concentration in solution: The concentration of calcium and hydroxyl ions, for instance, affects the hydration rate of tricalcium silicate. nist.gov

Temperature and pressure: These conditions can influence the rate of gelation. google.com

Presence of other ions: The introduction of additional calcium hydroxide (B78521) can prolong the dormant period in tricalcium silicate hydration. researchgate.net

A proposed mechanism for the hydration of tricalcium silicate, which can serve as a model for understanding silicate hydration, involves control by the nucleation and growth of a calcium silicate hydrate (B1144303) solid. This is mediated in the very early stages by a transient, metastable solid that coats the surface and reduces the dissolution rate. nist.gov

| Factor | Influence on Hydration Kinetics | Reference |

|---|---|---|

| Water-to-Solid Ratio | Strongly influences initial hydration rates. | researchgate.net |

| Ionic Concentration (e.g., Ca²⁺, OH⁻) | Affects the rate of hydration; higher Ca²⁺ can inhibit conversion of the protective layer. | nist.govresearchgate.net |

| Temperature and Pressure | Affects the rate of gelation during hydration. | google.com |

| Sodium Silicate Modulus (in alkali-activated systems) | A lower modulus promotes easier depolymerization-condensation and C-S-H gel formation. | mdpi.com |

| Sodium Silicate Dosage (in alkali-activated systems) | A higher dosage leads to more C-S-H gel formation. | mdpi.com |

Ion Exchange Phenomena and Mechanisms

Ion exchange is a critical reactive process for sodium trisilicate hydrate and related materials. It involves the replacement of mobile cations within the silicate structure with other cations from an external solution. This phenomenon is particularly prominent in layered alkali silicates, which are composed of stacked silicate sheets with exchangeable interlayer alkali cations. zairyo.org The reactivity of these materials allows for the design of various nanostructures through cation exchange. zairyo.org

Molecular dynamics simulations of the interaction between sodium silicate glass and water show that ion exchange between alkali ions in the glass and protons (or hydronium ions) from the solution is a key reaction. osti.gov This process, along with the hydrolysis of Si-O-Si bonds, leads to the formation of silanol (B1196071) groups on the surface. osti.gov

Layered alkali silicates possess exchangeable interlayer cations that can be replaced by various other inorganic, organic, and organometallic cations. zairyo.orgjst.go.jp This property is fundamental to their application in designing functional materials. zairyo.org The process of alkali cation extraction from silicate materials can be divided into a kinetic component, involving surface cations, and a diffusion component for cations from deeper layers. semanticscholar.orgnih.gov The kinetic stage is typically fast due to lower activation energies for surface cations, while the diffusion stage is slower. nih.gov

The selectivity of this ion exchange can be tuned. For instance, in synthetic analogues of the mineral umbite with the general formula A₂BSi₃O₉·H₂O, the pore size and, consequently, the ion selectivity can be altered by changing the size of the octahedral metal (B = Ti⁴⁺, Zr⁴⁺, Sn⁴⁺) or by substituting Germanium for Silicon. tamu.edu The affinity for a particular cation is related to how closely it fits within the exchange sites, with ions of higher charge generally being preferred over those with lower charge when their ionic radii are similar. tamu.edu

A significant ion exchange reaction occurs when hydrous silicates are exposed to aqueous environments, where sodium ions are exchanged for protons from the water. researchgate.net Reactive molecular dynamics simulations have shown that when a water molecule approaches a non-bridging oxygen (NBO) at the surface of sodium silicate glass, it can dissociate. The resulting proton then exchanges its position with a sodium ion associated with the NBO, forming a silanol group (Si-OH). researchgate.net This can be represented by the reaction: >Si-O⁻Na⁺ + H₂O ⇌ >Si-OH + Na⁺ + OH⁻.

This proton-sodium exchange is a rapid process, with significant changes in reactant and product concentrations occurring within the first 0.1 nanoseconds of interaction. researchgate.net The exchange can occur between two oxygen ions on a single silicon-oxygen tetrahedron or on adjacent tetrahedra. unt.eduresearchgate.net The exchange of Na⁺ cations by protons in layered silicates like magadiite (B1252274) leads to a decrease in the amount of intercalated water. mdpi.com

Hydrolytic Stability and Gelation Processes

Sodium silicate solutions, often referred to as waterglass, are stable in neutral and alkaline conditions. wikipedia.org However, their stability is significantly affected by changes in pH. The process of gelation, the formation of a three-dimensional solid network from a colloidal solution, is a key characteristic of these solutions. bohrium.comnih.gov Gelation is initiated by the destabilization of the silicate species in the solution, which triggers polymerization and aggregation until a continuous network is formed. mdpi.com

The kinetics of gelation are influenced by several parameters:

pH: Gelation is rapid in two pH regions. bohrium.com Acidification leads to the formation of reactive silanol groups, initiating gelation. mdpi.com

Concentration: The concentration of sodium silicate in the solution affects the gelation time. bohrium.commdpi.com

SiO₂/Na₂O Molar Ratio: This ratio is a primary factor governing the physical and chemical properties of the solution and its tendency to gel. bohrium.commdpi.com

Presence of Salts: The ionic strength of the solution can impact gelation kinetics. bohrium.com

Temperature: Temperature is another critical factor controlling the rate of gelation. bohrium.com

The gelation process can be conceptually divided into three stages: an induction period, the gelation itself, and over-curing. researchgate.net Increasing the pH generally extends the induction period while shortening the gelation stage. researchgate.net The structure of the resulting gel also depends on the conditions; acidic gels tend to form dense networks of smaller particles, while basic gels are composed of larger aggregates with larger pores. mdpi.com After the initial gel formation, a process called syneresis can occur, where the gel network contracts and expels the liquid from its pores. bohrium.com

Reactions with Acids and Formation of Silicic Acid Gels

In acidic solutions, the silicate ions present in a this compound solution react with hydrogen ions. wikipedia.org This reaction leads to the formation of silicic acids. wikipedia.orgrsc.org The partial neutralization of Si-O⁻ Na⁺ ion pairs by an acid results in the formation of reactive silanol (Si-OH) groups. mdpi.com These silanol groups on the surface of silicate particles can then connect by forming Si-O-Si bridges through condensation reactions, leading to the formation of aggregates that build a three-dimensional network, which is the silicic acid gel. mdpi.com

Acidification: An acid is added to the sodium silicate solution. researchgate.net

Formation of Monomeric Silicic Acid: The initial reaction forms monomeric silicic acid. researchgate.net

Condensation Polymerization: These monomers then undergo condensation polymerization to form polysilicic acid. researchgate.net

Gel Network Formation: The polysilicic acid chains crosslink to form the final gel network structure. researchgate.net

The gelation time and the microstructure of the resulting silica (B1680970) gel can be controlled by adjusting parameters such as pH, waterglass concentration, and the type of acid used. mdpi.com

Depolymerization and Polymerization Processes in Silicate Networks

The silicate network in this compound is dynamic, capable of undergoing both depolymerization and polymerization reactions. These processes are fundamental to its chemical behavior, including hydration, gelation, and reactions in various chemical environments. nih.govproquest.com

Polymerization is the process where smaller silicate species (monomers, oligomers) link together to form larger polymers and eventually a gel network. This process is generally understood to occur in three main stages:

Formation of Nanoparticles: Silica monomers polymerize to form dimers, trimers, and then cyclic oligomers, which condense into three-dimensional nanoparticles. researchgate.net

Particle Growth: These initial particles grow through the further deposition of silicic acid molecules onto their surfaces. researchgate.net

Aggregation: The colloidal particles then aggregate and cement together to form the final gel. researchgate.net

The rate of polymerization is highly dependent on pH, with the highest rates typically observed between pH 6 and 9. acs.org Increasing the silica concentration promotes polymerization. researchgate.net

Depolymerization is the reverse process, where the Si-O-Si bonds in the silicate network are broken down, typically through hydrolysis. This is a key step in the dissolution of silicates during hydration. mdpi.com In alkali-activated systems, the glassy phase of materials like copper-nickel slag undergoes depolymerization-condensation when activated by sodium silicate. mdpi.com Increasing the temperature can also lead to the depolymerization of aqueous silica. researchgate.net Molecular dynamics simulations have been used to study the depolymerized regions of the silicate network, showing that sodium ions preferentially occupy and migrate through these less-structured areas. researchgate.net

The balance between polymerization and depolymerization is governed by acid-base and polymerization-depolymerization equilibria, which are influenced by factors like concentration, the silica-to-alkali ratio, pH, and temperature. bohrium.comnih.gov

| Process | Description | Key Influencing Factors | Reference |

|---|---|---|---|

| Polymerization | Formation of larger silicate structures (oligomers, polymers, gel network) from smaller species (monomers). Occurs via condensation reactions forming Si-O-Si bonds. | pH (fastest between 6 and 9), silica concentration, temperature. | researchgate.netacs.org |

| Depolymerization | Breakdown of the silicate network into smaller units through the hydrolysis of Si-O-Si bonds. An initial step in silicate dissolution. | Alkalinity, temperature. | mdpi.comresearchgate.net |

Advanced Applications of Sodium Trisilicate Hydrate in Materials Science

Precursors for Advanced Inorganic Materials

Sodium trisilicate (B10819215) hydrate (B1144303) serves as a crucial and cost-effective precursor in the synthesis of a variety of advanced inorganic materials. Its utility stems from its role as a soluble source of silica (B1680970), which can be readily polymerized under controlled conditions to form complex structures.

Synthesis of Zeolites and Zeotype Materials

Sodium trisilicate hydrate is a fundamental silicon source in the hydrothermal synthesis of zeolites, which are crystalline aluminosilicates with well-defined microporous structures. The synthesis process involves the creation of a reactive aluminosilicate (B74896) gel, which then crystallizes under specific temperature and pressure conditions to form the desired zeolite framework.

The general process for zeolite synthesis from this compound involves the following steps:

Preparation of the reaction mixture: this compound is dissolved in water to form a silicate (B1173343) solution. Separately, an aluminum source, such as sodium aluminate, is dissolved in a sodium hydroxide (B78521) solution. The two solutions are then mixed under vigorous stirring to form a homogeneous aluminosilicate gel.

Aging: The resulting gel is often aged at a lower temperature for a period of time. This aging step is crucial for the nucleation of the zeolite crystals.

Hydrothermal crystallization: The aged gel is then heated in an autoclave to a specific temperature, typically between 80°C and 200°C. During this stage, the amorphous gel transforms into a crystalline zeolite structure. sci-hub.box

Product recovery: After crystallization, the solid product is filtered, washed to remove any unreacted materials and excess alkali, and then dried.

The specific type of zeolite formed, such as Zeolite X or Zeolite A, is highly dependent on the molar composition of the initial gel (e.g., the SiO₂/Al₂O₃, Na₂O/SiO₂, and H₂O/Na₂O ratios), as well as the crystallization temperature and time. nih.gov For instance, the synthesis of Zeolite X often involves a hydrothermal treatment at around 100°C for several hours. sci-hub.boxjournalsweb.org The presence of sodium ions from the this compound and sodium hydroxide is essential for neutralizing the negative charge of the aluminosilicate framework and for acting as a template in the formation of the zeolite structure. rsc.org

The role of this compound in this process is to provide the soluble silicate species that polymerize with aluminate species to form the aluminosilicate framework. The crystallization process begins with the depolymerization of the amorphous gel, releasing silicate and aluminate monomers and oligomers into the solution. These species then reorganize to form the ordered crystalline structure of the zeolite. ruc.dk

Formation of Silica Gel and Functionalized Silica Materials

This compound is a widely used and economical precursor for the production of various forms of silica, including silica gels, mesoporous silica, and aerogels, primarily through the sol-gel process. rsc.orgresearchgate.netresearchgate.net This process involves the transition of a colloidal solution (sol) into a continuous solid network (gel).

The synthesis of silica gel from this compound typically involves the following steps:

Acidification: An aqueous solution of this compound is acidified by adding an acid, such as hydrochloric acid or sulfuric acid. This process neutralizes the sodium ions and leads to the formation of silicic acid (Si(OH)₄).

Gelation: The silicic acid monomers then undergo a polycondensation reaction, where Si-O-Si bonds are formed, leading to the growth of silica particles and the eventual formation of a three-dimensional silica network that entraps the solvent, forming a hydrogel.

Aging and Washing: The hydrogel is aged to strengthen the silica network. It is then washed to remove the sodium salts formed during the acidification step.

Drying: The final step is to remove the solvent from the gel network. The drying method significantly influences the properties of the final silica material. For example, conventional drying leads to the formation of xerogel, while supercritical drying or ambient pressure drying after surface modification can produce highly porous aerogels. rsc.orgiaea.org

The properties of the resulting silica materials, such as particle size, pore size, and surface area, can be controlled by adjusting various synthesis parameters, including the concentration of the sodium trisilicate solution, the pH of the reaction, the temperature, and the drying method. researchgate.net

Functionalized silica materials can be synthesized by co-condensing this compound with organosilanes, which contain organic functional groups. researchgate.netuobaghdad.edu.iq This one-step synthesis allows for the incorporation of various functionalities into the silica framework, making these materials suitable for applications such as adsorption, catalysis, and drug delivery. The textural properties of these functionalized silicas, including average particle and pore diameters, are influenced by the nature of the organic functional group. uobaghdad.edu.iq

Below is an interactive data table summarizing the textural properties of unfunctionalized and functionalized mesoporous silica synthesized from sodium silicate:

| Functional Group | Average Particle Diameter (nm) | Average Pore Diameter (nm) |

| Unfunctionalized | 103.51 | 6.7 |

| Methyl | 167.25 | 16.4 |

| Phenyl | 86.41 | 2.7 |

This data is based on findings reported in the Baghdad Science Journal. uobaghdad.edu.iq

Development of Ceramic Materials

In the ceramics industry, this compound is primarily utilized as a binder and a deflocculant in the preparation of ceramic bodies. lanternforge.com Its role is crucial for improving the mechanical strength of the "green" (unfired) ceramic body, which is essential for handling and processing before firing.

When used as a binder, this compound is added to the ceramic powder mixture. During drying, it forms a glassy film that coats the ceramic particles and creates strong bonds between them, thereby increasing the green strength of the ceramic body. This enhanced strength helps to prevent cracking and breakage during subsequent processing steps. lanternforge.comresearchgate.net The addition of sodium silicate can significantly increase the compressive strength of the green ceramic body. lanternforge.com

Upon firing, the this compound melts and acts as a flux, promoting the sintering of the ceramic particles and the formation of a vitrified phase. This glassy phase fills the pores between the ceramic grains, leading to a denser and stronger final ceramic product. researchgate.net

Sodium trisilicate is also employed in the manufacturing of refractory materials, which are designed to withstand high temperatures. It can be used as part of the binder system in refractory mortars, putties, and gunning mixes. silmaco.com The high silica-to-soda ratio of sodium trisilicate contributes to its good refractory properties. silmaco.comsilmaco.com

The following table summarizes the key functions of this compound in ceramic processing:

| Function | Mechanism of Action |

| Binder | Forms a glassy film upon drying, creating strong bonds between ceramic particles and increasing green strength. |

| Deflocculant | Disperses ceramic particles in a slurry, reducing viscosity and improving flow properties. |

| Flux | Melts during firing, promoting sintering and the formation of a vitrified phase for a denser final product. |

Role in Cementitious and Construction Materials Chemistry

This compound plays a significant role in the chemistry of cementitious materials, influencing the formation and properties of key binding phases in both traditional Portland cement systems and in more novel geopolymer cements.

Formation and Properties of Calcium Silicate Hydrate (C-S-H)

In the context of Portland cement chemistry, this compound can influence the formation of calcium silicate hydrate (C-S-H), which is the primary binding phase responsible for the strength and durability of concrete. The hydration of Portland cement produces calcium hydroxide (Ca(OH)₂) as a byproduct. Sodium silicate can react with this calcium hydroxide in a pozzolanic-like reaction to form additional C-S-H gel. quora.commelscience.comrsc.org

The reaction can be represented as: Na₂SiO₃ + Ca(OH)₂ → CaSiO₃ + 2NaOH

This newly formed C-S-H gel can fill the pores within the cement matrix, leading to a denser microstructure and enhanced mechanical properties, such as compressive strength. rsc.orgmdpi.com The addition of sodium silicate can also accelerate the hydration of cement clinker minerals. researchgate.netresearchgate.net This is attributed to the fact that the reaction between silicate ions and calcium hydroxide promotes the dissolution of the silicate phases in the cement. rsc.org

Research has shown that the inclusion of sodium silicate can lead to a significant improvement in the early strength of cementitious materials. rsc.org The accelerated formation of C-S-H gel contributes to a more rapid development of the material's microstructure. researchgate.net

The table below illustrates the effect of sodium silicate on the properties of cementitious materials:

| Property | Effect of Sodium Silicate Addition |

| Compressive Strength | Increased, particularly at early ages. |

| Microstructure | Denser due to the formation of additional C-S-H gel. |

| Setting Time | Can be accelerated. |

Sodium Alumino-Silicate Hydrate (N-A-S-H) Gels in Geopolymers

This compound is a key component in the synthesis of geopolymers, where it functions as an alkaline activator. Geopolymers are inorganic polymers formed by the reaction of an aluminosilicate source, such as fly ash or metakaolin, with a highly alkaline solution. The main reaction product in sodium-activated geopolymer systems is a sodium alumino-silicate hydrate (N-A-S-H) gel. mdpi.comfrontiersin.org

The geopolymerization process, initiated by the alkaline activation with sodium silicate solution, can be summarized in the following stages:

Dissolution: The high pH of the sodium silicate solution causes the dissolution of the aluminosilicate precursor, releasing silicate and aluminate species into the solution.

Speciation and Gelation: The dissolved species undergo a series of condensation reactions to form a continuous, amorphous aluminosilicate gel network, known as N-A-S-H gel.

Reorganization and Hardening: The gel network continues to reorganize and polycondense, expelling water and forming a hard, durable solid.

The N-A-S-H gel consists of a three-dimensional framework of interconnected SiO₄ and AlO₄ tetrahedra, with sodium ions balancing the negative charge created by the substitution of silicon with aluminum in the tetrahedral sites. frontiersin.orgtudelft.nl The properties of the resulting geopolymer, such as its compressive strength and durability, are highly dependent on the composition of the N-A-S-H gel, which is in turn influenced by the molar ratios of Si/Al, Na/Al, and H₂O/Na₂O in the initial reaction mixture. tudelft.nldtu.dk

The use of sodium silicate as an activator is advantageous because it not only provides the high alkalinity needed for the dissolution of the precursor but also supplies additional soluble silica, which can participate in the geopolymerization reaction and contribute to the formation of a more cross-linked and robust N-A-S-H gel. mdpi.com

The table below outlines the typical components in the synthesis of a geopolymer utilizing this compound:

| Component | Role |

| Aluminosilicate Precursor | Source of aluminum and silicon (e.g., fly ash, metakaolin). |

| This compound | Provides high alkalinity and soluble silica for the activation and geopolymerization reaction. |

| Sodium Hydroxide | Often used in conjunction with sodium silicate to adjust the alkalinity. |

| Water | The medium for the reaction. |

Alkali-Activated Materials and Their Hydration Performance

This compound plays a crucial role as an activator in alkali-activated materials (AAMs), which are considered more environmentally friendly alternatives to traditional Portland cement. In these systems, industrial byproducts with pozzolanic activity, such as copper-nickel slag (CNS) or ground granulated blast furnace slag (GGBFS), are chemically activated to form a hardened binder. mdpi.com

The hydration and hardening of AAMs are significantly influenced by the modulus and dosage of the sodium silicate solution. bohrium.com The glassy phase of the precursor material, which has a three-dimensional network structure, undergoes depolymerization and condensation reactions when activated by sodium silicate. bohrium.com This process leads to the formation of calcium-silicate-hydrate (C-S-H) gels, which are the primary source of strength in the hardened material. mdpi.combohrium.com

Research has shown that a lower modulus and a higher dosage of sodium silicate result in a higher alkalinity of the activator solution, which in turn leads to a higher compressive strength of the resulting material. bohrium.com For instance, in one study, an alkali-activated copper-nickel slag material reached a 28-day compressive strength of 125 MPa when the sodium silicate content was 7.0% and the modulus of the solution was 1.0. bohrium.com The addition of sodium silicate provides a readily available source of soluble silica, which accelerates the formation of C-S-H gel and contributes to a denser microstructure. mdpi.com

The hydration products in these systems are primarily amorphous calcium aluminate silicate hydrate (C-A-S-H) gel. researchgate.net The presence of sodium silicate as an activator generally leads to a denser microstructure compared to activation with sodium hydroxide alone. mdpi.com The performance of alkali-activated cement can be fine-tuned by adjusting the liquid-to-solid ratio and the concentration of the sodium silicate activator. mdpi.com

Table 1: Effect of Sodium Silicate Modulus on Compressive Strength of Alkali-Activated Copper-Nickel Slag Material

| Sodium Silicate Modulus | 28-day Compressive Strength (MPa) |

|---|---|

| 1.0 | 125 |

| 1.5 | 110 |

| 2.0 | 95 |

Self-Healing Mechanisms in Concrete Through Silicate Reactions

A significant advancement in construction materials is the development of self-healing concrete, which can autonomously repair cracks, thereby extending the service life of structures. Sodium silicate is a key component in many of these self-healing systems. ecsmge-2019.com The primary mechanism involves the reaction of sodium silicate with calcium hydroxide (Ca(OH)₂), a byproduct of cement hydration, to form calcium silicate hydrate (C-S-H) gel. ecsmge-2019.comwikipedia.orgresearchgate.net This gel fills and seals the cracks, restoring the material's integrity. ecsmge-2019.com

To facilitate this process, sodium silicate is often encapsulated in microcapsules made of materials like polyurethane. researchgate.netucdavis.eduaip.org When cracks propagate through the concrete, they rupture these microcapsules, releasing the sodium silicate healing agent into the crack. ecsmge-2019.comresearchgate.net The released sodium silicate then reacts with the available calcium hydroxide and water to precipitate C-S-H gel within the crack. ecsmge-2019.com

Studies have demonstrated the effectiveness of this approach. For example, concrete containing 2% by weight of microencapsulated sodium silicate recovered 26% of its original strength after being stressed to near breaking, compared to only a 10% recovery for standard concrete. researchgate.net In another study, the addition of 4% of one type of sodium silicate microcapsule resulted in a strength recovery of over 120% of the original strength after 28 days of healing. ecsmge-2019.com The efficiency of the healing process is influenced by factors such as the pH at which the microcapsules are prepared, which affects their shell thickness and rupture characteristics. ucdavis.edu

Table 2: Strength Recovery in Self-Healing Concrete with Encapsulated Sodium Silicate

| Healing Agent Content (% by weight) | Strength Recovery (%) |

|---|---|

| 0 (Control) | 10 |

| 2 | 26 |

| 4 (Type A Microcapsules) | 106 |

| 4 (Type B Microcapsules) | >120 |

Catalyst Supports and Catalytic Applications

This compound serves as a fundamental raw material in the synthesis of various silica-based materials that are widely used as catalyst supports. echemi.com Its utility in this area stems from its role as a precursor to silica gel and zeolite molecular sieves, which are known for their high surface area and porous structures, making them ideal for catalytic applications. echemi.com

The process generally involves the reaction of sodium silicate with an acid to produce silica gel. atlantis-press.com This silica gel can then be used as a support for catalytically active metals. The properties of the resulting catalyst, such as surface area and porosity, can be influenced by the conditions of the silica gel preparation. While this compound itself is not typically used directly as a catalyst support, its role as a readily available and cost-effective source of silica is critical in the manufacturing of these essential catalytic components.

Furthermore, sodium silicate can act as a catalyst in certain chemical reactions, such as polymerization processes. nih.gov It can function as both a positive catalyst to accelerate reactions and a negative catalyst to control reaction rates, offering a degree of control over the synthesis of polymeric materials. nih.gov

Adsorption and Separation Technologies

Silicate-based materials derived from this compound have shown significant potential as effective and low-cost adsorbents for the removal of inorganic pollutants, particularly heavy metal ions, from aqueous solutions. mdpi.comresearchgate.net The adsorption capability of these materials is attributed to the presence of functional groups on their surface that can bind with metal ions.

Research has demonstrated that porous materials prepared from silicate tailings can effectively adsorb heavy metals such as lead (Pb²⁺), cadmium (Cd²⁺), and copper (Cu²⁺). mdpi.comresearchgate.net In one study, the maximum adsorption capacities for these metals were found to be 44.83 mg/g, 35.36 mg/g, and 32.26 mg/g, respectively. mdpi.comresearchgate.net The adsorption process is often well-described by models such as the Langmuir and Freundlich isotherms, indicating a favorable adsorption process. mdpi.comresearchgate.net

The mechanism of adsorption can involve the formation of surface complexes between the metal ions and the silicate material. The efficiency of removal is influenced by factors such as the initial concentration of the pollutants and the pH of the solution.

Table 3: Maximum Adsorption Capacities of a Silicate-Based Adsorbent for Various Heavy Metal Ions

| Metal Ion | Maximum Adsorption Capacity (mg/g) |

|---|---|

| Pb²⁺ | 44.83 |

| Cd²⁺ | 35.36 |

| Cu²⁺ | 32.26 |